Decanoyl-RVKR-CMK (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

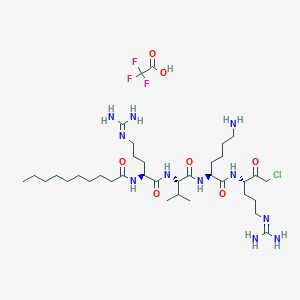

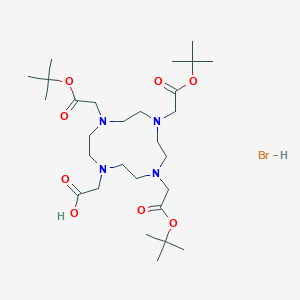

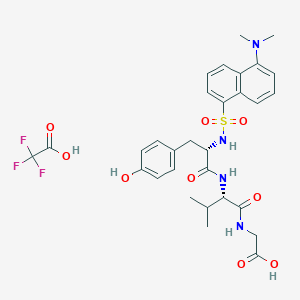

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate (Decanoyl-RVKR-CMK (TFA)) is a synthetic peptide-based inhibitor that targets subtilisin-like proprotein convertases, including furin. This compound is widely used in scientific research due to its ability to inhibit the activity of various proprotein convertases, which are enzymes involved in the processing of precursor proteins into their active forms .

Mécanisme D'action

Target of Action

Decanoyl-RVKR-CMK (TFA), also known as Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate, is a subtilisin/Kex2p-like proprotein convertase inhibitor . It blocks the activity of all seven convertases (PC1, PC2, PC4, PACE4, PC5, PC7, and furin) . These convertases play a crucial role in the processing of proproteins to generate bioactive peptides or to activate enzymes and growth factors .

Mode of Action

Decanoyl-RVKR-CMK (TFA) interacts with its targets, the proprotein convertases, by binding to their catalytic site, thereby blocking their activity . This inhibition prevents the convertases from cleaving proproteins, which disrupts the generation of bioactive peptides and the activation of enzymes and growth factors .

Biochemical Pathways

The inhibition of proprotein convertases by Decanoyl-RVKR-CMK (TFA) affects several biochemical pathways. For instance, it abolishes the processing of proET-1 in endothelial cells and inhibits the regulated secretion of the neuronal polypeptide VGF in PC12 cells . It also inhibits the cleavage of glycoprotein B of human cytomegalovirus .

Pharmacokinetics

It is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The action of Decanoyl-RVKR-CMK (TFA) results in several molecular and cellular effects. It blocks the fusion of flavaviruses and coronaviruses, including SARS-CoV-2, with the membrane of human host cells . It also inhibits the processing of proET-1 in endothelial cells and the secretion of VGF in PC12 cells . Furthermore, it inhibits the cleavage of SARS-CoV-2 spike protein by furin and blocks viral cell entry .

Analyse Biochimique

Biochemical Properties

Decanoyl-RVKR-CMK (TFA) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it blocks the activity of all seven convertases, which are enzymes that play crucial roles in protein processing . This compound abolishes proET-1 processing in endothelial cells and inhibits the regulated secretion of the neuronal polypeptide VGF in PC12 cells .

Cellular Effects

Decanoyl-RVKR-CMK (TFA) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the processing of proET-1 in endothelial cells and the secretion of VGF in PC12 cells . It also blocks the fusion of flavaviruses and coronaviruses, including SARS-CoV-2, with the membrane of human host cells .

Molecular Mechanism

The molecular mechanism of Decanoyl-RVKR-CMK (TFA) involves its interaction with biomolecules and its impact on gene expression. It inhibits the cleavage of glycoprotein B of human cytomegalovirus . It also inhibits the cleavage of the SARS-CoV-2 spike protein by furin and blocks viral cell entry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography, to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in the active sites of target enzymes .

Common Reagents and Conditions

Common reagents used in reactions involving Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the peptide .

Major Products Formed

The major products formed from reactions involving Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate are covalent enzyme-inhibitor complexes. These complexes result from the substitution of the chloromethyl group with nucleophilic residues in the enzyme’s active site .

Applications De Recherche Scientifique

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone: Similar in structure and function, but without the trifluoroacetate group.

Boc-Arg-Val-Lys-Arg-chloromethylketone: Another peptide-based inhibitor with a different protecting group.

Uniqueness

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate is unique due to its high specificity and potency in inhibiting proprotein convertases. The presence of the trifluoroacetate group enhances its solubility and stability, making it a valuable tool in research and potential therapeutic applications .

Propriétés

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26-,29-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMXBIIZDOWKAX-AZRYXFGXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H67ClF3N11O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

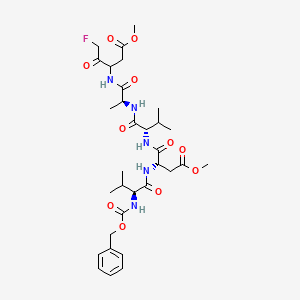

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303577.png)

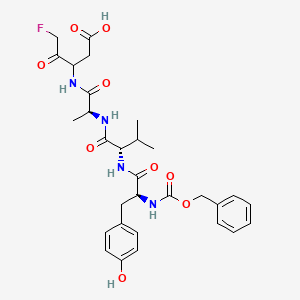

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B6303591.png)